

# Early Research on Budesonide for IgA Nephropathy Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease. The pathogenesis is understood to involve the production of galactose-deficient IgA1 (Gd-IgA1), leading to the formation of immune complexes that deposit in the glomerular mesangium, inciting inflammation and progressive renal damage. A key area of investigation has been the role of the gut-associated lymphoid tissue (GALT), particularly in the distal ileum, as a primary source of this aberrant IgA1. This has led to the development of targeted therapies aimed at modulating this mucosal immune response. This technical guide provides an in-depth overview of the early clinical research on a targeted-release formulation of budesonide (TRF-budesonide), a locally acting glucocorticoid, for the treatment of IgA nephropathy.

## The Rationale for a Targeted Approach

Systemic corticosteroids have shown some efficacy in reducing proteinuria in IgAN, but their long-term use is limited by significant side effects. Budesonide, a potent glucocorticoid with high first-pass metabolism in the liver, offers a safer alternative by minimizing systemic exposure. The development of a pH- and time-dependent oral capsule allows for the targeted delivery of budesonide to the distal ileum, the site of Peyer's patches, which are rich in B-cells that produce IgA. The hypothesis is that local immunosuppression in this region can reduce the production of pathogenic Gd-IgA1 at its source.



## **Preclinical and Early Clinical Evidence**

While extensive preclinical data in animal models of IgAN for TRF-budesonide is not widely published, the therapeutic concept was advanced based on the well-established local anti-inflammatory effects of budesonide and the growing understanding of the gut-kidney axis in IgAN.

An early pilot study by Smerud et al. in 2011 provided the first clinical evidence for this targeted approach. In this open-label study, 16 patients with IgAN received 8 mg/day of an enteric formulation of budesonide for 6 months. The results demonstrated a significant median relative reduction in urinary albumin excretion of 23% during the treatment period.[1] Furthermore, a modest but statistically significant reduction in serum creatinine and an increase in estimated glomerular filtration rate (eGFR) were observed.[1] This study, although small and without a control group, provided a strong rationale for further investigation in a more rigorous trial setting.

## The NEFIGAN Trial: A Pivotal Phase 2b Study

The NEFIGAN trial was a multicenter, randomized, double-blind, placebo-controlled phase 2b study that represented a significant step forward in evaluating TRF-budesonide in IgAN.

## **Experimental Protocol**

Study Design: The trial consisted of a 6-month run-in phase for optimization of reninangiotensin system (RAS) blockade, followed by a 9-month treatment period with either TRF-budesonide or placebo, and a subsequent 3-month follow-up phase.[2]

Patient Population: Adult patients (≥18 years) with biopsy-confirmed primary IgAN and persistent proteinuria despite optimized RAS blockade were enrolled. Key inclusion criteria included an eGFR of ≥45 mL/min/1.73 m².

Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following once daily, 1 hour before breakfast:

- TRF-budesonide 16 mg/day
- TRF-budesonide 8 mg/day



#### Placebo[2]

All patients continued on their optimized RAS blockade throughout the trial.

Primary Outcome: The primary endpoint was the mean change from baseline in the urine protein-to-creatinine ratio (UPCR) at 9 months.[2]

Secondary Outcomes: Secondary endpoints included changes in eGFR, 24-hour urine protein excretion, and urine albumin-to-creatinine ratio (UACR).

## **Quantitative Data Summary**

The NEFIGAN trial demonstrated a significant reduction in proteinuria in patients treated with TRF-budesonide compared to placebo.

| Parameter                                                                                    | TRF-Budesonide<br>16 mg/day (n=48) | TRF-Budesonide 8<br>mg/day (n=51) | Placebo (n=50) |
|----------------------------------------------------------------------------------------------|------------------------------------|-----------------------------------|----------------|
| Mean Change in UPCR from Baseline at 9 Months                                                | -27.3%                             | -21.5%                            | +2.7%          |
| p-value vs. Placebo                                                                          | 0.0092                             | 0.0290                            | -              |
| Overall Mean Change<br>in UPCR (Combined<br>Budesonide Groups)<br>vs. Placebo at 9<br>Months | -24.4%                             | +2.7%                             |                |
| p-value                                                                                      | 0.0066                             | -                                 | -              |
| Change in eGFR at 9 months                                                                   | Stable                             | Stable                            | -9.8%          |
| p-value vs. Placebo                                                                          | 0.001                              | 0.001                             | -              |

## **Signaling Pathways and Experimental Workflows**



# Proposed Mechanism of Action of TRF-Budesonide in IgA Nephropathy

The following diagram illustrates the hypothesized signaling pathway targeted by TRF-budesonide. The core of the disease process is the production of galactose-deficient IgA1 (Gd-IgA1) by B-cells within the gut-associated lymphoid tissue (GALT). This process is influenced by various cytokines, such as IL-6, which activate the JAK/STAT signaling pathway, leading to B-cell proliferation and differentiation into plasma cells that secrete Gd-IgA1.

Caption: Proposed mechanism of TRF-budesonide in IgA nephropathy.

#### **NEFIGAN Trial Workflow**

The following diagram outlines the key phases and procedures of the NEFIGAN clinical trial.





Click to download full resolution via product page

Caption: NEFIGAN clinical trial workflow.

### Conclusion

The early research on targeted-release budesonide for IgA nephropathy, culminating in the NEFIGAN trial, provided compelling evidence for a novel, disease-modifying therapeutic strategy. By targeting the mucosal immune system in the distal ileum, TRF-budesonide demonstrated a significant reduction in proteinuria and stabilization of renal function in patients



with IgAN. These findings laid the groundwork for subsequent Phase 3 trials and the eventual approval of this targeted therapy, representing a major advancement in the management of this chronic kidney disease. Further research continues to explore the long-term efficacy and safety of this approach, as well as its potential role in combination with other emerging therapies for IgA nephropathy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. New treatment for IgA nephropathy: enteric budesonide targeted to the ileocecal region ameliorates proteinuria PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted-release budesonide versus placebo in patients with IgA nephropathy (NEFIGAN): a double-blind, randomised, placebo-controlled phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Research on Budesonide for IgA Nephropathy Treatment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240389#early-research-on-budesonide-for-iga-nephropathy-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com